molecular formula C11H14ClNO3 B11869689 Methyl 3-aminochroman-6-carboxylate hydrochloride

Methyl 3-aminochroman-6-carboxylate hydrochloride

Cat. No.: B11869689
M. Wt: 243.68 g/mol
InChI Key: WEWSWZXWDPHCOW-UHFFFAOYSA-N
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Description

Methyl 3-aminochroman-6-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of an amino group at the 3-position and a carboxylate group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminochroman-6-carboxylate hydrochloride typically involves the reaction of chroman derivatives with appropriate reagents to introduce the amino and carboxylate groups. One common method involves the use of SnCl2 and NaOAc in THF to provide the desired product in good yield . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also involve the use of automated reactors and continuous flow systems to enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminochroman-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxylate groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield chroman oxides, while substitution reactions can produce a variety of substituted chroman derivatives.

Scientific Research Applications

Methyl 3-aminochroman-6-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-aminochroman-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylate groups play a crucial role in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-aminochroman-6-carboxylate hydrochloride include other chroman derivatives with different substituents, such as:

  • Methyl 3-hydroxychroman-6-carboxylate
  • Methyl 3-methylchroman-6-carboxylate
  • Methyl 3-ethylchroman-6-carboxylate

Uniqueness

This compound is unique due to the presence of both amino and carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 3-amino-3,4-dihydro-2H-chromene-6-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(4-7)5-9(12)6-15-10;/h2-4,9H,5-6,12H2,1H3;1H

InChI Key

WEWSWZXWDPHCOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(C2)N.Cl

Origin of Product

United States

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